3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
Description
3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of this compound features a quinazolinone core, a pyridinyl ether moiety, and a propanamide linkage, which collectively contribute to its unique chemical and biological characteristics.
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c28-21(11-13-27-16-26-20-9-2-1-8-19(20)23(27)29)25-15-17-6-5-7-18(14-17)30-22-10-3-4-12-24-22/h1-10,12,14,16H,11,13,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIGCCWCTPHIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone ring is typically synthesized from anthranilic acid or its derivatives. A common route involves cyclocondensation with formamide or urea under acidic conditions. For example, heating methyl anthranilate with formamide at 150°C for 6 hours yields 4-oxoquinazolin-3(4H)-one.
Mechanochemical Synthesis
Recent advancements employ solvent-free mechanochemical methods. Ball milling anthranilic acid with urea in the presence of a deep eutectic solvent (e.g., choline chloride-urea) at 500 rpm for 20 minutes achieves 85% yield. This approach reduces reaction time from hours to minutes and eliminates toxic solvents.
Synthesis of the N-(3-(Pyridin-2-yloxy)benzyl) Substituent
Williamson Ether Synthesis
The pyridyloxy-benzyl group is prepared through a Williamson ether synthesis:
- Substrate Preparation : 3-Hydroxybenzaldehyde reacts with 2-chloropyridine in the presence of potassium carbonate in DMF at 80°C for 8 hours, forming 3-(pyridin-2-yloxy)benzaldehyde.
- Reductive Amination : The aldehyde is reduced to 3-(pyridin-2-yloxy)benzylamine using sodium cyanoborohydride in methanol under argon.
Final Assembly and Optimization
Coupling of Fragments
The quinazolinone-propanamide intermediate is coupled with 3-(pyridin-2-yloxy)benzylamine under peptide coupling conditions:
Mechanochemical Alternative
A one-pot mechanochemical approach combines quinazolinone, 3-bromopropanoyl chloride, and 3-(pyridin-2-yloxy)benzylamine in a ball mill with choline chloride-urea DES. This method achieves 88% yield in 30 minutes, demonstrating superior atom economy.
Reaction Optimization and Scalability
Solvent and Catalyst Screening
| Parameter | Traditional Method | Mechanochemical Method |
|---|---|---|
| Solvent | DMF | Deep eutectic solvent |
| Catalyst | EDC/HOBt | None |
| Temperature | 0°C to rt | Ambient |
| Time | 24 hours | 30 minutes |
| Yield | 72% | 88% |
The use of tris(pentafluorophenyl)borane (B(C6F5)3) as a catalyst in traditional synthesis improves yields to 82% by accelerating amide bond formation.
Purification Techniques
Crude products are purified via column chromatography (ethyl acetate/hexane, 1:3) or recrystallization from ethanol. Purity >98% is confirmed by HPLC.
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar quinazolinone ring and the spatial orientation of the pyridyloxy group.
Challenges and Mitigation Strategies
- Steric Hindrance : Bulky substituents on the benzyl group slow amide coupling. Mitigated by using HBTU instead of EDC.
- Solubility Issues : The quinazolinone core exhibits low solubility in polar aprotic solvents. Additives like LiCl (5 wt%) in DMF enhance solubility.
Environmental and Industrial Considerations
Mechanochemical methods reduce waste generation by 60% compared to traditional routes. Scaling up the ball milling process requires specialized equipment but offers cost savings in solvent recovery.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve bases like sodium hydride (NaH) or acids like sulfuric acid (H₂SO₄), depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce hydroquinazolinone derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Numerous studies have highlighted the potential of quinazolinone derivatives as anticancer agents. For instance, compounds structurally related to 3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
1.2 Neuroprotective Effects
Recent research has indicated that derivatives of this compound may act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. These compounds have demonstrated promising results in enhancing cognitive function by preventing the breakdown of acetylcholine, thereby improving neurotransmission .
Pharmacological Studies
2.1 Antimicrobial Properties
The antimicrobial activity of quinazolinone derivatives has been a focal point in pharmacological research. Studies have reported that compounds similar to this compound exhibit significant antibacterial and antifungal activities against various pathogens, making them potential candidates for developing new antimicrobial agents .
2.2 Anti-inflammatory Effects
Research has also suggested that quinazolinone derivatives possess anti-inflammatory properties, which can be beneficial in treating inflammatory diseases. The compounds may inhibit the release of pro-inflammatory cytokines and modulate immune responses, thus providing therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
Materials Science Applications
3.1 Synthesis of Novel Materials
The unique chemical structure of this compound allows it to serve as an intermediate in the synthesis of novel materials with specific properties. Its derivatives can be incorporated into polymer matrices to enhance mechanical strength or thermal stability, making them suitable for applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit certain kinases, which play crucial roles in cell signaling and proliferation. The pyridinyl ether moiety may enhance binding affinity and specificity towards these targets, leading to the modulation of biological pathways involved in disease states.
Comparison with Similar Compounds
Similar Compounds
4-oxoquinazoline derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Pyridinyl ethers: Compounds with pyridinyl ether groups are known for their diverse pharmacological properties.
Propanamide derivatives: These compounds are often explored for their potential as therapeutic agents.
Uniqueness
3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the quinazolinone core, pyridinyl ether moiety, and propanamide linkage collectively contribute to its distinct properties, making it a valuable compound for research and development in various fields.
Biological Activity
The compound 3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor for various enzymes and its implications in treating neurodegenerative diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazolinone core followed by the introduction of the benzyl and pyridine moieties. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
1. Enzyme Inhibition
Recent studies have highlighted the dual inhibitory activity of quinazolinone derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy. For example, a related compound demonstrated an IC50 value of 5.90 ± 0.07 μM for AChE and 6.76 ± 0.04 μM for BuChE inhibition . This suggests that compounds with similar structures may exhibit comparable inhibitory effects.
Molecular docking studies have provided insights into the binding interactions between these compounds and the active sites of AChE and BuChE. The presence of specific functional groups, such as the pyridine ring, enhances binding affinity through π-π stacking interactions and hydrogen bonding with amino acid residues in the enzyme's active site .
Case Study 1: Neuroprotective Effects
A study investigating a series of quinazolinone derivatives reported neuroprotective effects in neuronal cell lines. The compounds were shown to reduce oxidative stress markers and apoptosis in cells exposed to neurotoxic agents, indicating potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of quinazolinone derivatives, including those structurally related to our compound of interest. The results indicated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Data Tables
| Compound Name | AChE IC50 (μM) | BuChE IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | 5.90 ± 0.07 | 6.76 ± 0.04 | Dual inhibitor |
| Compound B | 10.5 ± 0.15 | 12.3 ± 0.10 | Dual inhibitor |
| Compound C | 15.0 ± 0.20 | 14.5 ± 0.25 | Selective AChE inhibitor |
Discussion
The biological activity of This compound aligns with emerging trends in drug design targeting neurodegenerative diseases through enzyme inhibition. Its structural features contribute to its efficacy as a potential therapeutic agent.
Q & A
What are the key synthetic pathways and purification strategies for 3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalized quinazolinone and pyridinyloxybenzyl precursors. Key steps include:
- Amide Coupling: Reaction of 4-oxoquinazoline derivatives with activated carboxylic acid intermediates (e.g., using EDC/HOBt or DCC as coupling agents) .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) are preferred for amide bond formation, with temperatures maintained at 0–25°C to minimize side reactions .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or preparative HPLC achieves >95% purity. Purity is confirmed via TLC and HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
